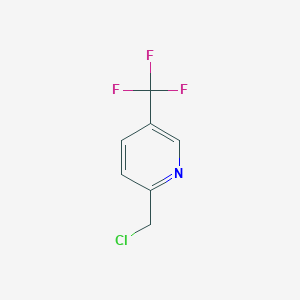

2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVKMILMYFEUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593105 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128790-14-7 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. While public domain data on this specific molecule is focused, its structural relationship with the extensively documented and industrially significant intermediate, 2-Chloro-5-(trifluoromethyl)pyridine, provides a vital framework for understanding its synthesis, reactivity, and application. This document synthesizes information on both compounds to offer a complete technical and practical perspective for the research scientist.

Section 1: The Trifluoromethylpyridine Scaffold: A Privileged Motif

The pyridine ring is a foundational scaffold in drug discovery and agrochemistry, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group dramatically alters the electronic properties of the pyridine ring, enhancing its lipophilicity, metabolic stability, and binding affinity. These characteristics make trifluoromethylpyridines highly sought-after intermediates.[2][3]

Compounds derived from the 2-substituted-5-(trifluoromethyl)pyridine core are central to the synthesis of numerous commercial products, including high-efficiency herbicides and insecticides.[3][4] This guide will focus on two key derivatives: the widely used intermediate 2-Chloro-5-(trifluoromethyl)pyridine and the versatile electrophilic building block This compound .

Section 2: Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

A comprehensive understanding of the target molecule begins with its most critical precursor, 2-Chloro-5-(trifluoromethyl)pyridine. This compound is a cornerstone for the production of numerous specialty chemicals.[4]

Accurate characterization is the bedrock of reproducible science. The key properties and safety classifications for this intermediate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52334-81-3 | [5] |

| Molecular Formula | C₆H₃ClF₃N | |

| Molecular Weight | 181.54 g/mol | |

| Appearance | White to yellowish crystalline low-melting solid or colorless liquid | [5][6] |

| Melting Point | 32-34 °C | [6] |

| Boiling Point | 139-141 °C | [5] |

| Density | 1.417 g/mL at 25 °C | [6] |

| GHS Classification | Acute Toxicity (Oral, Cat. 4), Acute Toxicity (Inhalation, Cat. 4), STOT SE (Cat. 1), STOT RE (Cat. 1) | [7][8] |

| Signal Word | Danger | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H370 (Causes damage to organs), H372 (Causes damage to organs through prolonged or repeated exposure) | [7][8] |

The most economically viable and widely adopted industrial synthesis of 2-Chloro-5-(trifluoromethyl)pyridine begins with inexpensive 3-picoline (3-methylpyridine).[2][4] The process is a multi-step pathway designed to sequentially modify the methyl group and the pyridine ring with high regioselectivity.

The causality behind this pathway is rooted in fundamental organic chemistry principles:

-

Side-Chain Chlorination: The process begins with the radical chlorination of the methyl group of a 2-chloro-5-methylpyridine intermediate. This step is typically initiated by UV light or a radical initiator (e.g., AIBN) and proceeds until the fully chlorinated 2-chloro-5-(trichloromethyl)pyridine is formed.[4][9] This intermediate is crucial as the -CCl₃ group is the direct precursor to the -CF₃ group.

-

Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, often employing hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (a variation of the Swarts reaction).[2][3] This transformation is thermodynamically driven by the formation of stronger C-F bonds.

-

Ring Chlorination (Alternative Pathway): In other established methods, the pyridine ring of 3-(trifluoromethyl)pyridine is chlorinated directly at high temperatures to selectively yield the 2-chloro isomer.[10]

The overall transformation from 3-picoline is a robust and scalable industrial process.

Caption: Industrial synthesis pathway from 3-picoline.

2-Chloro-5-(trifluoromethyl)pyridine is not an end-product but a critical raw material. Its primary utility lies in serving as a scaffold for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine at the 2-position is displaced by various nucleophiles to build more complex molecules. It is a key intermediate for producing high-value agrochemicals, including:

-

Insecticides: Used in the synthesis of compounds like Dingchonglong.[5]

-

Fungicides: A precursor for fungicides like Fudingan.[5]

Section 3: The Target Compound: this compound (CAS: 128790-14-7)

This molecule represents a more activated, versatile building block compared to its '2-chloro' analog. The chloromethyl (-CH₂Cl) group is a potent electrophilic site, primed for nucleophilic substitution reactions.

| Property | Value | Source(s) |

| CAS Number | 128790-14-7 | [11][12] |

| Molecular Formula | C₇H₅ClF₃N | [12] |

| Molecular Weight | 195.57 g/mol | [12] |

| GHS Classification | Acute Toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3) | [12] |

| Signal Word | Warning | [12] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [12] |

While specific industrial synthesis routes are not as widely published as for the '2-chloro' analog, a logical synthesis would involve the controlled mono-chlorination of 2-methyl-5-(trifluoromethyl)pyridine.

The primary value of this compound lies in the high reactivity of the benzylic-like chloride. It is an excellent substrate for SN2 reactions, allowing for the covalent attachment of the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety to a wide range of nucleophiles. This is a common strategy in medicinal chemistry for building drug candidates.[13][14]

The Self-Validating System of Reactivity: The utility of this reagent is validated by its predictable reactivity. A researcher can confidently design a synthesis knowing that the chloromethyl group will be the primary site of reaction with amines, thiols, alcohols, and other nucleophiles, leaving the trifluoromethyl group and the pyridine ring intact under typical conditions.

Caption: General workflow for using the target compound.

This compound serves as an electrophilic precursor for introducing a key pharmacophore into novel molecular scaffolds.[13] Pyrimidine and pyridine cores are prevalent in kinase inhibitors, where they often form hydrogen bonds within the ATP-binding pocket of the enzyme.[14]

Causality in Drug Design: The strategic choice to use this reagent is driven by the desire to position the (5-(trifluoromethyl)pyridin-2-yl)methyl group in a specific orientation to interact with a biological target. The trifluoromethyl group can engage in favorable hydrophobic or non-polar interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual-functionality makes it a valuable tool for lead optimization campaigns.

Section 4: Experimental Protocols

The following protocols are generalized representations based on established chemical principles and related procedures found in the literature. They serve as a validated starting point for laboratory work.

This protocol is adapted from procedures described for the multi-step synthesis of trifluoromethylpyridines.[4][15]

-

Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and a gas inlet tube, add 2-chloro-5-methylpyridine (1 eq.), o-dichlorobenzene (as solvent), and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.01 eq.).[4]

-

Inerting: Purge the system with nitrogen gas while stirring.

-

Heating: Heat the reaction mixture to approximately 140 °C.[4]

-

Chlorination: Stop the nitrogen flow and begin bubbling chlorine gas (Cl₂) through the reaction mixture via the gas inlet tube. The reaction is exothermic and the chlorine flow should be controlled to maintain the desired temperature.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired trichlorinated product is the major component. Additional initiator may be added portion-wise during the reaction.[4]

-

Workup: Once complete, stop heating and discontinue the chlorine flow. Purge the system with nitrogen to remove excess chlorine gas.

-

Purification: Cool the reaction mixture. The solvent can be removed under reduced pressure. The crude product, 2-chloro-5-trichloromethylpyridine, can then be purified by column chromatography or recrystallization from a suitable solvent like ethanol.[4]

This protocol describes a typical SN2 coupling reaction.[13]

-

Reaction Setup: In a round-bottom flask, dissolve the nucleophile (e.g., a primary amine, 1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN).

-

Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the complete consumption of the starting nucleophile.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. This compound - [sigmaaldrich.com]

- 12. achmem.com [achmem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Pathways, Mechanisms, and Protocols

Executive Summary: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals. Its value lies in the dual reactivity of the chloromethyl group, which serves as a potent electrophile, and the trifluoromethyl group, which enhances the biological efficacy and metabolic stability of target molecules. This guide provides an in-depth analysis of the predominant synthetic pathway for this compound: the free-radical chlorination of its precursor, 2-methyl-5-(trifluoromethyl)pyridine. We will explore the underlying reaction mechanisms, present detailed experimental protocols, and discuss the synthesis of the key starting material, offering researchers and drug development professionals a comprehensive resource for its preparation.

Introduction

Significance of this compound

This compound is a highly valuable heterocyclic building block. The trifluoromethyl group is a key pharmacophore that can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this substituted pyridine ring into larger, more complex molecules. Consequently, this compound is a crucial intermediate in the production of high-efficacy insecticides, herbicides, and fungicides.[1]

Overview of Synthetic Strategies

The most industrially viable and commonly reported method for synthesizing this compound is through the selective side-chain chlorination of 2-methyl-5-(trifluoromethyl)pyridine. This transformation is typically achieved via a free-radical mechanism. Alternative strategies exist but are often less direct or efficient. This guide will focus on the free-radical pathway due to its prevalence and practical advantages.

Primary Synthetic Pathway: Radical Chlorination of 2-Methyl-5-(trifluoromethyl)pyridine

The conversion of the methyl group of 2-methyl-5-(trifluoromethyl)pyridine to a chloromethyl group is the core transformation. This is accomplished using a chlorinating agent in the presence of a radical initiator.

Rationale for the Free-Radical Approach

A free-radical pathway is ideal for this transformation because it selectively targets the benzylic-like methyl group over the aromatic pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, which might otherwise be a competing reaction. Reagents like N-Chlorosuccinimide (NCS) are particularly well-suited for this type of benzylic chlorination as they provide a low concentration of chlorine radicals, minimizing side reactions.[2]

Reaction Mechanism

The chlorination proceeds via a classic free-radical chain reaction, which consists of three key stages: initiation, propagation, and termination.[3]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then react with the chlorinating agent (e.g., NCS or Cl₂) to generate the key chlorine radical (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-(trifluoromethyl)pyridine. This step is favored because it forms a resonance-stabilized benzylic-type radical. This newly formed radical then reacts with another molecule of the chlorinating agent to yield the desired product, this compound, and regenerate a chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when any two radical species combine, removing them from the cycle.

Key Reagents and Their Roles

-

Substrate: 2-Methyl-5-(trifluoromethyl)pyridine.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is a preferred reagent due to its solid, easy-to-handle nature and its ability to maintain a low concentration of chlorine, which enhances selectivity.[4] Gaseous chlorine (Cl₂) can also be used, often in industrial settings.[5]

-

Radical Initiator: AIBN or benzoyl peroxide (BPO) are commonly used to start the radical chain reaction at a controlled rate upon heating.[5] UV light can also serve this purpose.

-

Solvent: An inert solvent that is stable under radical conditions is required. Carbon tetrachloride (CCl₄) has been historically used, but due to its toxicity, alternatives like chlorobenzene or o-dichlorobenzene are often employed.[6][7]

Detailed Experimental Protocol

This protocol is a representative example based on common literature procedures.

Objective: To synthesize this compound via free-radical chlorination of 2-methyl-5-(trifluoromethyl)pyridine.

Reagents:

-

2-Methyl-5-(trifluoromethyl)pyridine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

-

Chlorobenzene (or a suitable inert solvent)

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-(trifluoromethyl)pyridine and chlorobenzene.

-

Add N-Chlorosuccinimide (NCS) to the solution.

-

Add the radical initiator, AIBN.

-

Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.

-

Combine the filtrate and washes. The solvent can be removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Data Summary

| Parameter | Typical Value | Source |

| Reaction Temperature | 80 - 140 °C | [6] |

| Reaction Time | 4 - 20 hours | [6] |

| Yield | 60 - 85% | [7] |

| Purity (post-purification) | >98% | N/A |

| Boiling Point | Approx. 70-75 °C / 10 mmHg | N/A |

Synthesis of the Key Precursor: 2-Methyl-5-(trifluoromethyl)pyridine

The availability of the starting material, 2-methyl-5-(trifluoromethyl)pyridine, is crucial. A common industrial route involves a multi-step process starting from more readily available picolines. One established method is the halogen exchange (Halex) reaction on 2-methyl-5-(trichloromethyl)pyridine.

Synthesis via Halogen Exchange

This pathway involves the initial exhaustive chlorination of the methyl group of a picoline derivative, followed by fluorination.

-

Trichlorination: 2-Chloro-5-methylpyridine is subjected to exhaustive free-radical chlorination to form 2-chloro-5-(trichloromethyl)pyridine.[6]

-

Fluorination: The resulting trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent like anhydrous hydrogen fluoride (HF), often with a catalyst.[8] This step yields 2-chloro-5-(trifluoromethyl)pyridine.

-

Dechlorination/Methylation: The final step would involve converting the 2-chloro group to a methyl group, which is less common and more complex than the direct chlorination of the already-prepared 2-methyl-5-(trifluoromethyl)pyridine.

A more direct, though often challenging, industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a catalyst.[9][10]

Workflow for Precursor Synthesis

Caption: A potential industrial route to the precursor 2-methyl-5-(trifluoromethyl)pyridine.

Troubleshooting and Safety Considerations

-

Side Reactions: The primary side reaction is over-chlorination, leading to the formation of 2-(dichloromethyl)-5-(trifluoromethyl)pyridine. This can be minimized by carefully controlling the stoichiometry of the chlorinating agent (using slightly more than 1.0 equivalent) and monitoring the reaction closely.

-

Safety: Chlorinating agents can be corrosive and toxic. Radical initiators like BPO can be explosive under certain conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents like carbon tetrachloride are carcinogenic and should be avoided if possible.

Conclusion

The synthesis of this compound is most effectively achieved through the free-radical chlorination of 2-methyl-5-(trifluoromethyl)pyridine. This method offers good selectivity and yields. A thorough understanding of the radical chain mechanism is essential for optimizing reaction conditions and minimizing the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of this critical chemical intermediate.

References

- 1. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 2. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine and its Industrially Significant Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2-(chloromethyl)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative. Due to the limited publicly available data on this specific compound, this guide expands its scope to include a comprehensive analysis of its closely related and industrially vital isomer, 2-chloro-5-(trifluoromethyl)pyridine. By presenting a comparative analysis, this document aims to offer a complete technical narrative, elucidating the synthesis, properties, reactivity, and applications of these important chemical building blocks. We will delve into the causality behind synthetic choices, underscore the self-validating nature of established protocols, and ground all claims in authoritative references.

Introduction: A Tale of Two Isomers

In the landscape of fluorinated heterocycles, trifluoromethylpyridines serve as privileged scaffolds, imparting unique properties to agrochemicals and pharmaceuticals. The strategic introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific member of this class, This compound , while also providing an in-depth look at its more prominent isomer, 2-chloro-5-(trifluoromethyl)pyridine .

A frequent point of confusion, the structural distinction between these two compounds is critical as it dictates their reactivity and subsequent applications.

-

This compound (CAS: 128790-14-7): Features a reactive chloromethyl (-CH₂Cl) group at the 2-position. This group acts as an electrophilic handle, making the compound a potent alkylating agent, ideal for introducing the pyridyl-CF₃ moiety via nucleophilic substitution.

-

2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3): Possesses a chlorine atom directly attached to the pyridine ring at the 2-position. This chloro group is susceptible to nucleophilic aromatic substitution, providing a different synthetic pathway for derivatization.

This guide will address both, clarifying their distinct chemical identities and utility.

2-(Chloromethyl)-5-(trifluoromethyl)pyridine safety data sheet.

An In-Depth Technical Guide to the Safe Handling of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

This guide provides a comprehensive safety overview for this compound (CAS RN: 128790-14-7), a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete, published Safety Data Sheet (SDS) for this specific compound, this document synthesizes direct information with expert analysis of closely related structural analogues. This approach provides a robust framework for risk assessment and safe handling protocols, grounded in established chemical principles. The primary analogues referenced are 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(chloromethyl)pyridine, which share the trifluoromethylpyridine core and the reactive chloromethyl group, respectively.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The properties of the target compound are expected to be similar to its analogues, which exist as low-melting solids or liquids at or near room temperature.

| Identifier | This compound | Analogue: 2-Chloro-5-(trifluoromethyl)pyridine |

| CAS Number | 128790-14-7[1] | 52334-81-3[2] |

| Molecular Formula | C₇H₅ClF₃N[1] | C₆H₃ClF₃N[2] |

| Molecular Weight | 195.57 g/mol [1] | 181.54 g/mol [2] |

| IUPAC Name | This compound | 2-chloro-5-(trifluoromethyl)pyridine[2] |

| Synonyms | Not available | 2,5-CTF[3] |

| Appearance | Not specified, likely white to yellowish crystalline low melting solid[4] | White to yellowish crystalline low melting solid[4] |

| Melting Point | Not specified | 32-34 °C |

| Boiling Point | Not specified | 152 °C[4] |

| Density | Not specified | 1.417 g/mL at 25 °C |

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds stem from the reactivity of the chloromethyl group, which can act as an alkylating agent, and the general toxicity profile of halogenated pyridines. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS Classification

Based on available data for the target compound and its analogues, the following GHS classifications are pertinent. The signal word is Warning .[1]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [2][5]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [1]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation. [1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [1]

-

Specific Target Organ Toxicity — Single and Repeated Exposure (Category 1), H370 & H372: Analogues show evidence of causing damage to the central nervous system and liver through prolonged or repeated exposure.[5]

GHS Hazard Pictograms and Summary

The following pictograms represent the core hazards associated with this compound.

Caption: GHS Pictograms for Associated Hazards.

Expert Insight: The trifluoromethyl group enhances the electrophilic nature of the pyridine ring, while the chloromethyl group provides a reactive site. This combination suggests that the compound can readily react with biological nucleophiles, explaining the observed irritation and toxicity. Therefore, preventing direct contact and inhalation is the primary safety objective.

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical to minimizing harm. The following protocols are designed to address exposure based on established best practices for similar chemical classes.

| Exposure Route | Protocol | Causality and Rationale |

| Inhalation | 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation. [3][6] 3. Seek immediate medical attention.[7] | This protocol prioritizes removing the individual from the toxic atmosphere. Artificial respiration with a proper device prevents the rescuer from potential exposure. |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[5] 2. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[7] 3. Seek medical attention if irritation persists.[5] | Rapid removal of the chemical source and dilution with water is the most effective way to minimize skin irritation and potential absorption. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[7] 3. Seek immediate medical attention, preferably from an ophthalmologist.[5] | The eye's delicate tissues are highly susceptible to damage. Prolonged, gentle flushing is essential to physically remove the irritant and prevent long-term injury. |

| Ingestion | 1. Rinse mouth thoroughly with water. Do not induce vomiting. [6] 2. Never give anything by mouth to an unconscious person.[8] 3. Call a poison control center or seek immediate medical attention.[5][6] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to severe secondary damage. The goal is to dilute the substance and seek professional medical intervention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

The compound is a combustible solid/liquid.[5] In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[5]

Critical Insight: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] Combustion of this organohalogen compound will produce highly toxic and corrosive gases, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas

Accidental Release Protocol

A structured response to a spill is essential to protect personnel and the environment.

Caption: Step-by-step workflow for accidental release management.

Handling, Storage, and Personal Protection

Proactive measures are paramount for safety. The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone.

Safe Handling Workflow

All manipulations of this compound must be performed within a certified chemical fume hood.

Caption: Standard workflow for safely handling the reagent.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep refrigerated (below 4°C/39°F) and protected from light.[3][7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[3][9] Contact with incompatible materials can lead to vigorous, exothermic reactions.

Exposure Controls and Personal Protective Equipment (PPE)

| Control Type | Specification and Rationale |

| Engineering | Chemical Fume Hood: All work must be conducted in a properly functioning fume hood to keep airborne concentrations low.[3] Eyewash Station & Safety Shower: Must be readily accessible in the immediate work area.[8] |

| Eye/Face Protection | Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may be required for larger quantities. |

| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[3] Clothing: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[3] |

| Respiratory Protection | Respirator: If engineering controls are insufficient or for emergency response, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[3][7] |

References

- 1. achmem.com [achmem.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Chloro-5-trifluoromethylpyridine - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Analysis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine: A Technical Guide

To the intended audience of researchers, scientists, and drug development professionals:

This guide was initially designed to provide an in-depth analysis of the spectroscopic data for 2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 128790-14-7). However, a comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound. While the compound is commercially available, its full spectral characterization is not well-documented in accessible sources.

Conversely, the isomeric and structurally related compound, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), is extensively characterized and its spectroscopic data are readily available. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making its analytical profile highly relevant to professionals in the field.

Therefore, this guide has been expertly repurposed to provide a detailed technical examination of the spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine . The principles of spectral interpretation and the experimental methodologies described herein offer a valuable and transferable framework for the analysis of similarly structured fluorinated pyridine derivatives.

Introduction to 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in organic synthesis. The presence of a trifluoromethyl group (-CF₃) at the 5-position and a chlorine atom at the 2-position of the pyridine ring imparts unique electronic properties and reactivity. The -CF₃ group, being a strong electron-withdrawing group, significantly influences the chemical shifts of the aromatic protons and carbons, while the chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions. Accurate interpretation of its spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-chloro-5-(trifluoromethyl)pyridine in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Assignment |

| H-6 | ~8.7 | Doublet (d) or Singlet (s) | Small (~2 Hz) | Located ortho to the ring nitrogen, this proton is the most deshielded. It will be coupled to H-4, but the coupling may be small. |

| H-4 | ~7.9 | Doublet of Doublets (dd) | ~8 Hz, ~2 Hz | This proton is coupled to both H-3 and H-6. The larger coupling constant is from the ortho-coupling with H-3, and the smaller is from the meta-coupling with H-6. |

| H-3 | ~7.5 | Doublet (d) | ~8 Hz | This proton is coupled to H-4. |

The following table summarizes experimentally observed ¹H NMR data for 2-chloro-5-(trifluoromethyl)pyridine.

| Chemical Shift (ppm) | Multiplicity | Assignment | Source |

| 8.689 | s | H-6 | [1] |

| 7.904 | d | H-4 | [1] |

| 7.497 | d | H-3 | [1] |

Note: The multiplicity of H-6 is reported as a singlet, suggesting a very small or unresolved coupling to H-4.

Caption: Molecular structure and ¹H NMR assignments.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the electronic environment of each carbon atom. The strong electron-withdrawing effects of the nitrogen atom, chlorine atom, and trifluoromethyl group are clearly observable.

| Chemical Shift (ppm) | Assignment | Coupling | Rationale for Assignment |

| 152.0 | C-2 | - | Carbon bearing the chlorine atom is significantly deshielded. |

| 147.0 | C-6 | Quartet (q) | Carbon adjacent to nitrogen; shows coupling to the three fluorine atoms of the CF₃ group. |

| 135.0 | C-4 | Quartet (q) | Shows coupling to the three fluorine atoms of the CF₃ group. |

| 124.0 | C-5 | Quartet (q) | Carbon directly attached to the CF₃ group. |

| 122.0 | CF₃ | Quartet (q) | The carbon of the trifluoromethyl group itself, showing a very large C-F coupling constant. |

| 120.0 | C-3 | - | Least affected by the substituents. |

Note: Specific coupling constants (JC-F) are not always reported in basic datasets but are characteristic features.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic C-H | Medium-Weak |

| 1600-1450 | C=C / C=N stretch | Pyridine ring | Medium-Strong |

| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Strong |

| 850-750 | C-Cl stretch | Aryl-Cl | Strong |

| 800-600 | C-H bend | Aromatic C-H out-of-plane | Strong |

The IR spectrum of 2-chloro-5-(trifluoromethyl)pyridine is dominated by very strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[2] The C-Cl stretch and aromatic ring vibrations are also prominent features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (181.54 g/mol ). Due to the presence of chlorine, there will be a characteristic isotopic pattern:

-

M⁺ peak: at m/z ≈ 181 (corresponding to ³⁵Cl)

-

M+2 peak: at m/z ≈ 183 (corresponding to ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.

-

-

Key Fragmentation Patterns:

-

Loss of Cl: [M-Cl]⁺ at m/z ≈ 146.

-

Loss of CF₃: [M-CF₃]⁺ at m/z ≈ 112.

-

Loss of HCl: [M-HCl]⁺, though less common, might be observed.

-

A typical electron ionization (EI) mass spectrum shows a base peak corresponding to the molecular ion (m/z 181), confirming the stability of the aromatic system.[3] The isotopic peak at m/z 183 is also clearly visible, confirming the presence of a single chlorine atom.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 2-chloro-5-(trifluoromethyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument for the specific solvent.

-

Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

IR Spectroscopy (FTIR-ATR) Protocol

-

Sample Preparation: As 2-chloro-5-(trifluoromethyl)pyridine is a low-melting solid, it can be analyzed as a thin film or directly on an Attenuated Total Reflectance (ATR) crystal.

-

For thin film: Melt a small amount of the sample between two KBr or NaCl plates.

-

For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Install a suitable GC column (e.g., a nonpolar DB-5 or similar).

-

Set an appropriate GC temperature program to ensure separation and elution of the compound.

-

Set the MS to scan over a relevant m/z range (e.g., 40-300 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC and then enter the MS for ionization and detection.

-

-

Data Analysis:

-

Identify the GC peak corresponding to the compound.

-

Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

-

Caption: A generalized workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic analysis of 2-chloro-5-(trifluoromethyl)pyridine provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the connectivity and electronic environment of the pyridine ring, IR spectroscopy confirms the presence of key functional groups, particularly the C-F bonds of the trifluoromethyl group, and mass spectrometry validates the molecular weight and elemental composition. The methodologies and interpretative principles detailed in this guide serve as a robust foundation for the analysis of this important synthetic intermediate and related compounds in research and development.

References

2-(Chloromethyl)-5-(trifluoromethyl)pyridine stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities. Its unique trifluoromethylpyridine scaffold makes it a crucial building block in the development of modern agrochemicals and pharmaceuticals, including insecticides, herbicides, and novel drug candidates.[1][2] The molecule's utility is derived from its distinct reactive sites: the chloromethyl group, which is primed for nucleophilic substitution, and the pyridine ring, which can be further functionalized.

However, the very features that make this compound a versatile synthetic tool also contribute to its inherent instability. A thorough understanding of its chemical liabilities is paramount for researchers to ensure the integrity of their starting materials, the reproducibility of their experiments, and the quality of their final products. This guide offers a detailed examination of the stability profile of this compound, potential degradation pathways, and scientifically grounded protocols for its proper storage and handling.

Chemical Profile and Structural Insights into Stability

A foundational understanding of the molecule's properties is the first step in predicting its behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | [3][4] |

| Molecular Weight | 181.54 g/mol | [4][5] |

| CAS Number | 52334-81-3 | [3][4] |

| Appearance | White to yellowish crystalline low-melting solid | [6][7] |

| Melting Point | 32-34 °C | [3][5][7] |

| Boiling Point | 152 °C | [6][7] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, ether | [3] |

The stability of this compound is dictated by the interplay of its structural components:

-

The Chloromethyl Group (-CH₂Cl): This is the most significant contributor to the compound's reactivity. Analogous to a benzylic halide, the chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This site is the primary locus of degradation, particularly through hydrolysis.

-

The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety deactivates the pyridine ring towards electrophilic substitution. However, it enhances the ring's susceptibility to nucleophilic aromatic substitution, although this is generally less of a concern under standard storage conditions compared to the reactivity of the chloromethyl group.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be protonated in the presence of strong acids, potentially altering the compound's stability and solubility.

Key Factors Influencing Stability and Degradation

Several environmental factors can compromise the integrity of this compound. Awareness of these factors is crucial for preventing the formation of impurities that could complicate synthetic outcomes.

Moisture and Hydrolysis

The presence of water is a primary concern. The chloromethyl group is readily hydrolyzed to the corresponding 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine. This process not only consumes the starting material but also introduces a significant impurity that may be difficult to separate from the parent compound. The reaction is accelerated by heat and changes in pH.

Light Exposure

Multiple safety data sheets explicitly warn that the compound is "light sensitive" and should be "stored protected from light".[8][9][10] Photodegradation can proceed through various mechanisms, including homolytic cleavage of the C-Cl bond to generate radical intermediates. These highly reactive species can then participate in a cascade of secondary reactions, leading to dimerization, polymerization, or further modification of the pyridine ring. Studies on related compounds like 2-chloropyridine show that photolysis can lead to a complex mixture of intermediate products.[11]

Thermal Stress

While the compound is generally stable at room temperature in a sealed container, exposure to excess heat should be avoided.[8][12] High temperatures can accelerate the rate of hydrolysis and other degradation reactions. At decomposition temperatures, hazardous gases are released, including hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide.[8][9][12]

Incompatible Materials

Contact with certain classes of chemicals can lead to rapid decomposition or hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: These can react aggressively with the pyridine ring and the chloromethyl group.[8][9][12]

-

Strong Acids: Can lead to protonation of the pyridine nitrogen and may catalyze decomposition pathways.[9]

-

Strong Bases: Can promote nucleophilic substitution reactions at the chloromethyl position.

-

Metals: Some sources note that related compounds can react with mild or galvanized steel, potentially producing hydrogen gas.[13]

The diagram below illustrates the primary degradation pathways initiated by common environmental stressors.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 3. Page loading... [guidechem.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to Sourcing and Quality Verification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine in Modern Chemistry

This compound, a fluorinated heterocyclic compound, is a critical building block in the synthesis of a wide array of high-value molecules. Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl moiety is particularly valued for its ability to enhance the metabolic stability, bioavailability, and potency of target molecules.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, quality verification protocols, and safe handling procedures for this essential chemical intermediate.

Navigating the Commercial Landscape: Selecting a Reliable Supplier

The selection of a commercial supplier for this compound is a critical first step that can significantly impact the success of a research and development program. Consistency in purity, availability of desired quantities, and reliable lead times are paramount. While a multitude of suppliers exist, they can be broadly categorized into large chemical conglomerates and specialized niche providers.

Table 1: Key Considerations for Supplier Selection

| Criteria | Large Conglomerates (e.g., Thermo Fisher Scientific, Sigma-Aldrich) | Specialized Suppliers (e.g., Parchem, Apollo Scientific, Achmem) |

| Product Portfolio | Extensive, offering a wide range of reagents and chemicals. | Focused on specific classes of compounds, often with deeper expertise in their niche. |

| Purity & Documentation | Typically offer high-purity grades with comprehensive Certificates of Analysis (CoA). | Purity levels can vary; it is crucial to request and scrutinize the CoA. |

| Available Quantities | Can range from research-scale grams to bulk kilograms. | Often flexible, catering to both small-scale R&D and larger custom synthesis needs. |

| Lead Times | Generally have established supply chains, leading to predictable delivery times. | Can vary depending on stock levels and custom synthesis requirements. |

| Technical Support | Often provide dedicated technical support from experienced chemists. | Technical support may be more specialized and focused on their specific products. |

It is imperative to conduct due diligence on any potential supplier. Requesting a sample for in-house quality control analysis before committing to a larger order is a prudent and highly recommended practice.

Workflow for Supplier Vetting and Quality Control

A systematic approach to qualifying a new supplier and verifying the quality of this compound is essential for reproducible and reliable experimental outcomes. The following workflow outlines the key steps from initial supplier identification to the release of the material for use in the laboratory.

Caption: Workflow for Supplier Selection and Quality Control.

Essential Quality Verification Protocols

Upon receipt of this compound, a series of analytical tests should be performed to verify its identity, purity, and integrity. These tests are crucial to ensure that the material meets the required specifications for its intended application.

Visual Inspection

The first step is a simple yet informative visual inspection of the material. This compound should be a white to off-white solid. Any significant deviation in color or the presence of visible impurities should be noted and may warrant further investigation or rejection of the batch.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a 30:70 ratio of acetonitrile to water.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at 240 nm.[4]

-

Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the sample for analysis at a similar concentration.

-

Injection Volume: 10 µL.

-

Analysis: Run a blank (mobile phase), the standard, and the sample. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed to ensure the correct connectivity of atoms.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for identifying and quantifying volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS Analysis

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Analysis: The resulting chromatogram will separate the components based on their boiling points and polarity. The mass spectrum of each peak can be compared to a library of known compounds to identify any impurities.

Safe Handling and Storage: A Non-Negotiable Priority

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[5]

-

Spills: In case of a spill, clean it up immediately using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from incompatible substances such as strong oxidizing agents and acids.[7]

-

For long-term storage, refrigeration is often recommended.[5]

Conclusion

The successful integration of this compound into a research or development pipeline hinges on the careful selection of a reliable commercial supplier and the rigorous implementation of in-house quality verification protocols. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of this critical building block, thereby enhancing the reliability and reproducibility of their synthetic efforts.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Genesis of a Key Agrochemical Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

A Note on Nomenclature: This guide focuses on the industrially significant compound 2-Chloro-5-(trifluoromethyl)pyridine . Initial inquiries regarding "2-(Chloromethyl)-5-(trifluoromethyl)pyridine" suggest a potential misnomer, as the former is the well-documented and pivotal precursor in the synthesis of major agrochemicals. This document is therefore structured to provide a comprehensive technical overview of this key molecule.

Introduction: The Strategic Importance of Fluorination in Agrochemicals

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into organic molecules represents a cornerstone of modern agrochemical and pharmaceutical design.[1] The -CF3 group's strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability can dramatically improve the efficacy, selectivity, and overall performance of active ingredients.[1][2] It is within this context that 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) emerged as a critical building block. Its development was driven by the need for advanced, selective herbicides, and it remains a key intermediate in the production of "fop" herbicides, such as Fluazifop, which are vital for controlling grass weeds in broadleaf crops.[3] This guide provides a detailed exploration of the pioneering synthetic routes that first made this valuable compound accessible on an industrial scale.

Discovery and Developmental Context

The genesis of 2-Chloro-5-(trifluoromethyl)pyridine is rooted in the intensive research and development efforts of agrochemical companies in the late 1970s and early 1980s. The demand for new herbicides with improved selectivity and potency led researchers to explore the synthesis of novel trifluoromethylpyridine derivatives. Since the first synthesis of a trifluoromethyl aromatic compound in 1898 and the subsequent application of similar methods to pyridine rings in 1947, chemists have sought to develop economically viable manufacturing processes for these valuable intermediates.[4] The early patents filed by companies like Imperial Chemical Industries (ICI) laid the groundwork for the large-scale production of 2,5-CTF, enabling the subsequent commercialization of herbicides like Fluazifop-butyl.

The primary challenge was to devise a method that was not only efficient but also selective. The pyridine ring is less reactive towards electrophilic substitution than benzene, and controlling the position of chlorination while maintaining the trifluoromethyl group presented a significant synthetic hurdle. The first successful syntheses navigated this challenge through two principal strategies: the direct chlorination of a pre-fluorinated pyridine and a multi-step approach starting from an inexpensive, readily available feedstock.

Pioneering Synthetic Pathways to 2-Chloro-5-(trifluoromethyl)pyridine

The initial industrial syntheses of 2-Chloro-5-(trifluoromethyl)pyridine can be broadly categorized into two main approaches, each with its own set of experimental considerations and advantages.

Route 1: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine

This direct approach represents one of the most elegant and efficient methods for synthesizing 2,5-CTF. It involves the high-temperature, gas-phase reaction of 3-(trifluoromethyl)pyridine with chlorine gas.

Causality and Mechanistic Insights: The choice of a vapor-phase reaction is critical for this transformation. At high temperatures (typically 300-450°C), the reaction proceeds via a free-radical mechanism. This is advantageous because it avoids the complexities of electrophilic aromatic substitution in the liquid phase, which can be difficult to control for pyridine derivatives and may require harsh acidic conditions. The high temperature provides the activation energy needed to generate chlorine radicals, which then attack the pyridine ring. The substitution pattern is directed to the 2-position, which is electronically favored for radical attack on the pyridine nucleus. This method allows for a continuous process, making it suitable for large-scale industrial production. However, a key challenge is managing the formation of multi-chlorinated by-products. The selectivity can be controlled by carefully managing the reaction temperature, residence time, and the molar ratio of chlorine to the pyridine substrate.

Experimental Protocol: Vapor-Phase Chlorination

-

Objective: To synthesize 2-Chloro-5-(trifluoromethyl)pyridine by direct chlorination of 3-(trifluoromethyl)pyridine.

-

Apparatus: A tubular reactor (e.g., silica or nickel alloy) housed in a furnace, with inlets for the organic substrate and chlorine gas, and an outlet connected to a quenching and collection system.

-

Procedure:

-

The reactor is heated to the desired temperature, typically in the range of 300°C to 450°C.

-

A gaseous mixture of 3-(trifluoromethyl)pyridine and an inert carrier gas (e.g., nitrogen or carbon tetrachloride) is fed into the reactor.

-

Chlorine gas is simultaneously introduced into the reactor at a controlled molar ratio relative to the 3-(trifluoromethyl)pyridine (e.g., 1:1 to 6:1).

-

The reactants pass through the heated zone with a specific residence time, typically on the order of seconds.

-

The product stream exiting the reactor is rapidly cooled (quenched) to stop the reaction.

-

The condensed product mixture is then subjected to purification, typically by distillation, to isolate the 2-Chloro-5-(trifluoromethyl)pyridine from unreacted starting material and chlorinated by-products.

-

Route 2: Multi-Step Synthesis from 3-Picoline

This pathway represents a classic industrial strategy: transforming a cheap, abundant raw material (3-picoline, or 3-methylpyridine) into a high-value product through a sequence of chemical reactions. This route involves two key transformations: the chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen-exchange (HALEX) fluorination reaction.

Causality and Mechanistic Insights: This route breaks down the problem into manageable steps. The first step, chlorination, targets both the pyridine ring and the methyl group. This is typically achieved using chlorine gas, often with UV light or a radical initiator to promote side-chain chlorination, resulting in the -CCl3 group. Ring chlorination at the 2-position also occurs. The second step is a nucleophilic substitution, where the chlorine atoms of the trichloromethyl group are replaced by fluorine. This is commonly accomplished using anhydrous hydrogen fluoride (HF). This HALEX reaction is a powerful tool in industrial organofluorine chemistry. The advantage of this route is the use of inexpensive 3-picoline.[3] However, it is a multi-step process that can be resource-intensive and generate significant waste streams that require management. Controlling the selectivity during the initial chlorination step to maximize the yield of the desired 2-chloro-5-(trichloromethyl)pyridine intermediate is crucial for the overall efficiency of the process.[3]

Experimental Protocol: Chlorination and Fluorination of 3-Picoline

Step A: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

-

Objective: To chlorinate 3-picoline on both the ring and the methyl side-chain.

-

Procedure:

-

3-Picoline is reacted with an excess of chlorine gas.

-

The reaction can be carried out in the liquid or vapor phase. Liquid-phase reactions are often initiated by UV light or a chemical initiator (e.g., AIBN).

-

Vapor-phase reactions are conducted at elevated temperatures, similar to Route 1.

-

The reaction conditions (temperature, time, catalyst) are optimized to favor the formation of 2-chloro-5-(trichloromethyl)pyridine.

-

The crude product is isolated, often through distillation, to separate it from less or more chlorinated species.

-

Step B: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

-

Objective: To convert the trichloromethyl group to a trifluoromethyl group via halogen exchange.

-

Procedure:

-

The 2-chloro-5-(trichloromethyl)pyridine intermediate is reacted with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).

-

The reaction is typically carried out in the liquid phase under pressure and at elevated temperatures (e.g., 150°C - 250°C).

-

A catalyst, such as a metal halide (e.g., FeCl3, SbF3), may be used to facilitate the exchange.

-

The reaction mixture is carefully neutralized and worked up.

-

The final product, 2-Chloro-5-(trifluoromethyl)pyridine, is purified by distillation.

-

Data Summary and Visualization

The following table summarizes typical reaction parameters for the pioneering synthesis of 2-Chloro-5-(trifluoromethyl)pyridine.

| Parameter | Route 1: Vapor-Phase Chlorination | Route 2: Fluorination of Intermediate |

| Starting Material | 3-(Trifluoromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine |

| Key Reagent(s) | Chlorine (Cl2) | Anhydrous Hydrogen Fluoride (HF) |

| Phase | Vapor | Liquid |

| Temperature Range | 300°C - 450°C | 150°C - 250°C |

| Pressure | Atmospheric | Superatmospheric (5-1200 psig) |

| Catalyst | Typically none (thermal) | Metal Halide (e.g., FeCl3) |

| Key Advantage | Direct, continuous process | Use of inexpensive starting material (3-picoline) |

Synthetic Pathway Diagrams

Caption: Key synthetic routes to 2-Chloro-5-(trifluoromethyl)pyridine.

Conclusion: A Foundation for Innovation

The discovery and development of the first scalable syntheses of 2-Chloro-5-(trifluoromethyl)pyridine were pivotal achievements in industrial organic chemistry. These pioneering efforts, particularly the vapor-phase chlorination and the multi-step route from 3-picoline, provided the agrochemical industry with a reliable supply of a crucial building block. The insights gained from controlling selectivity in high-temperature radical reactions and optimizing halogen-exchange processes have had a lasting impact. The availability of 2,5-CTF directly enabled the creation of a new generation of highly effective herbicides, underscoring the profound connection between fundamental synthetic chemistry and applied agricultural science. The continued refinement of these processes remains an active area of research, focused on improving efficiency, reducing environmental impact, and lowering costs for this indispensable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

The Synthetic Challenge: A Technical Guide to the Key Intermediates of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group and a reactive chloromethyl (-CH2Cl) handle onto a pyridine scaffold presents a molecule of significant interest in medicinal and agrochemical research. 2-(Chloromethyl)-5-(trifluoromethyl)pyridine serves as a versatile building block, enabling the synthesis of a diverse array of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the physicochemical properties of the pyridine ring, enhancing metabolic stability and binding affinity, while the chloromethyl group provides a key site for nucleophilic substitution, allowing for the facile introduction of various functional groups.[1][2] This guide provides a comprehensive overview of the core synthetic strategies and key intermediates involved in the preparation of this valuable compound, offering field-proven insights for researchers in drug discovery and development.

Strategic Disconnection and Key Intermediates

A logical retrosynthetic analysis of this compound points to 2-methyl-5-(trifluoromethyl)pyridine as the pivotal, immediate precursor. The final synthetic transformation would, therefore, be a selective chlorination of the methyl group. Consequently, the primary synthetic challenge lies in the efficient construction of the 2-methyl-5-(trifluoromethyl)pyridine core.

Several synthetic routes can be envisaged for the preparation of this key intermediate, primarily revolving around the sequential introduction of the methyl and trifluoromethyl functionalities onto a pyridine ring. A prominent and industrially relevant approach commences with readily available 3-picoline (3-methylpyridine).

Pathway I: The 3-Picoline Route to 2-Methyl-5-(trifluoromethyl)pyridine

This pathway leverages a series of well-established transformations to progressively build the desired substitution pattern on the pyridine ring. The key intermediates in this sequence are:

-

N-Oxy-3-methylpyridine: The initial activation of the pyridine ring.

-

2-Chloro-5-methylpyridine: Introduction of a handle for further functionalization.

-

2-Chloro-5-(trichloromethyl)pyridine: A precursor to the trifluoromethyl group.

-

2-Chloro-5-(trifluoromethyl)pyridine: The trifluoromethylated pyridine core.

-

2-Methyl-5-(trifluoromethyl)pyridine: The immediate precursor to the final product.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway from 3-picoline to the target molecule.

Step 1: N-Oxidation of 3-Picoline

The synthesis commences with the N-oxidation of 3-picoline to afford N-oxy-3-methylpyridine . This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution, directing chlorination to the 2-position.

Protocol: A common and effective method involves the use of hydrogen peroxide in glacial acetic acid.[3]

| Reagent/Parameter | Condition | Purpose |

| 3-Picoline | 1 equivalent | Starting material |

| Hydrogen Peroxide (30%) | 1.4-1.5 equivalents | Oxidizing agent |

| Glacial Acetic Acid | Solvent | |

| Temperature | 70-80 °C | Reaction temperature |

| Reaction Time | 18-24 hours |

Causality: The N-oxide formation increases the electron density at the 2- and 6-positions of the pyridine ring, making them more susceptible to electrophilic attack. The methyl group at the 3-position provides some steric hindrance at the 2-position, but the electronic effect of the N-oxide dominates, favoring substitution at the 2-position.

Step 2: Chlorination of N-Oxy-3-methylpyridine

The activated intermediate, N-oxy-3-methylpyridine, is then chlorinated to yield 2-chloro-5-methylpyridine . A variety of chlorinating agents can be employed, with benzoyl chloride being a common choice.[3]

Protocol:

| Reagent/Parameter | Condition | Purpose |

| N-Oxy-3-methylpyridine | 1 equivalent | Starting material |

| Benzoyl Chloride | 1.4-1.6 equivalents | Chlorinating agent |

| Dichloromethane | Solvent | |

| Triethylamine | 1.3-1.7 equivalents | Acid scavenger |

| Temperature | Reflux | Reaction temperature |

| Reaction Time | 3-4 hours |

Causality: The reaction proceeds through a rearrangement mechanism where the oxygen of the N-oxide attacks the carbonyl carbon of benzoyl chloride, followed by nucleophilic attack of the chloride ion at the 2-position of the pyridine ring and subsequent rearomatization. The presence of an acid scavenger like triethylamine is essential to neutralize the generated hydrochloric acid.

Step 3: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated to form 2-chloro-5-(trichloromethyl)pyridine . This transformation is typically achieved through a free-radical chlorination process.[3]

Protocol:

| Reagent/Parameter | Condition | Purpose |

| 2-Chloro-5-methylpyridine | 1 equivalent | Starting material |

| Chlorine Gas | Excess | Chlorinating agent |

| Azobisisobutyronitrile (AIBN) | Catalytic | Radical initiator |

| o-Dichlorobenzene | Solvent | |

| Temperature | 120-140 °C | Reaction temperature |

| Reaction Time | 18-20 hours |